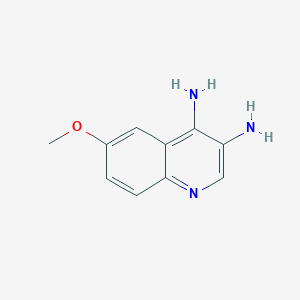

3,4-Quinolinediamine, 6-methoxy-

説明

3,4-Quinolinediamine, 6-methoxy- (CAS: Not explicitly provided; structurally similar to compounds in ) is a quinoline derivative featuring a methoxy group at position 6 and two amino groups at positions 3 and 4 on the heterocyclic ring. Quinoline derivatives are pivotal in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and immunomodulatory properties . The diamine substituents at positions 3 and 4 enhance reactivity, enabling participation in condensation and cross-coupling reactions for drug synthesis . The methoxy group at position 6 likely influences electronic properties and solubility, impacting pharmacokinetics .

特性

分子式 |

C10H11N3O |

|---|---|

分子量 |

189.21 g/mol |

IUPAC名 |

6-methoxyquinoline-3,4-diamine |

InChI |

InChI=1S/C10H11N3O/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,11H2,1H3,(H2,12,13) |

InChIキー |

CLMUBJFTDMNPMQ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C(=CN=C2C=C1)N)N |

製品の起源 |

United States |

準備方法

Preparation Methods of 3,4-Quinolinediamine, 6-methoxy-

General Synthetic Strategy

The synthesis of 3,4-Quinolinediamine, 6-methoxy- generally follows a convergent approach involving:

- Initial construction or procurement of a 6-methoxyquinoline derivative.

- Introduction of amino groups at the 3 and 4 positions by nitration, halogenation, azide substitution, and subsequent reduction.

- Functional group interconversions to yield the diamine.

This approach is consistent with methods used for related quinoline diamines and is supported by detailed synthetic sequences reported in the literature.

Stepwise Preparation

Starting Material: 6-Methoxy-8-aminoquinoline

A key intermediate is 6-methoxy-8-aminoquinoline, which can be prepared or sourced commercially. This compound serves as the scaffold for further functionalization.

Halogenation and Nitration

- The quinoline ring is subjected to nitration to introduce a nitro group at position 3.

- Chlorination at positions 2 and 4 is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride, or oxalyl chloride under controlled heating (e.g., 80–110°C).

- The dichloride intermediate, 2,4-dichloro-3-nitroquinoline, is isolated or used in situ.

Amination via Nucleophilic Substitution

- The 4-position chlorine is selectively substituted by an amine nucleophile, such as 2-methylpropylamine, in the presence of a base like triethylamine or pyridine at moderate temperatures (40–70°C).

- The reaction proceeds with high regioselectivity, affording 4-amino derivatives without substitution at the 2-position.

Reduction of Nitro to Amino Groups

- The nitro group at position 3 is reduced to an amino group using suitable reducing agents (e.g., catalytic hydrogenation or chemical reductants).

- This yields the 3,4-diaminoquinoline core with the 6-methoxy substituent intact.

Additional Functionalization and Salt Formation

Alternative Synthetic Route via Phthalimide Protection

A patented method describes a route involving:

- Reaction of 1,3-dibromobutane with potassium phthalimide in boiling acetone to form N-(3-bromobutyl)phthalimide.

- Subsequent reaction of this intermediate with 6-methoxy-5-aminoquinoline to yield 6-methoxy-8-(N-phthalimido-1-methylpropylamino)quinoline.

- Hydrazine hydrate treatment to remove the phthalimide protecting group, liberating the free amine.

- Final salt formation with phosphoric acid.

This method provides a controlled way to introduce aminoalkyl substituents on the quinoline ring and can be adapted for the diamine synthesis.

Reaction Conditions and Yields

Mechanistic Insights

- The selective chlorination at the 2 and 4 positions is facilitated by the electron-withdrawing nitro group at position 3, which directs substitution.

- Nucleophilic aromatic substitution proceeds preferentially at the 4-position due to steric and electronic effects.

- Reduction of the nitro group to amino is a classical transformation, often achieved by catalytic hydrogenation.

- The use of phthalimide as a protecting group for amines allows for selective alkylation and subsequent deprotection, enhancing yield and purity.

Summary of Key Literature Sources

化学反応の分析

Types of Reactions: 3,4-Quinolinediamine, 6-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives.

科学的研究の応用

3,4-Quinolinediamine, 6-methoxy- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

Medicine: Quinoline derivatives, including 3,4-Quinolinediamine, 6-methoxy-, are investigated for their potential as anticancer, antimalarial, and antimicrobial agents

作用機序

The mechanism of action of 3,4-Quinolinediamine, 6-methoxy- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

類似化合物との比較

Data Table: Comparative Analysis

生物活性

3,4-Quinolinediamine, 6-methoxy- is a compound that belongs to the class of quinoline derivatives. It is characterized by a quinoline backbone with two amine groups and a methoxy substituent at the 6-position. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmaceutical research.

- Molecular Formula : CHNO

- Molecular Weight : 162.19 g/mol

- Structure : The compound features a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a methoxy group enhancing its solubility.

Biological Activities

Research indicates that quinoline derivatives often exhibit significant biological activities. The biological activity of 3,4-quinolinediamine, 6-methoxy- can be summarized as follows:

- Antimicrobial Activity : Compounds related to quinoline structures have shown promising antimicrobial properties. Preliminary studies suggest that 3,4-quinolinediamine, 6-methoxy- may exhibit similar effects.

- CYP1A2 Inhibition : This compound has been noted for its specific inhibition of the enzyme CYP1A2, which is involved in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs.

- Anticancer Potential : Some studies have indicated that quinoline derivatives possess anticancer properties. While specific data on 3,4-quinolinediamine, 6-methoxy- is limited, its structural similarities to other active compounds warrant further investigation.

Comparative Analysis

The following table compares 3,4-quinolinediamine, 6-methoxy- with other structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3,4-Quinolinediamine, 6-methoxy- | Quinoline derivative | Potential CYP1A2 inhibitor; antimicrobial activity |

| 8-Amino-6-methoxyquinoline | Quinoline derivative | Exhibits antimicrobial properties |

| 5-Methoxy-1H-indol-7-amine | Indole derivative | High bioavailability and CNS penetration |

| 7-Methoxy-4-methylquinoline | Quinoline derivative | Investigated for anti-inflammatory effects |

| 6-(4-Methoxyphenyl)pyridin-3-amine | Pyridine derivative | Unique interactions with various receptors |

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by Smith et al. (2022) evaluated various quinoline derivatives for their antimicrobial efficacy. The results indicated that compounds with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria. Although specific data for 3,4-quinolinediamine, 6-methoxy- were not detailed, its structural similarities suggest potential effectiveness.

- CYP1A2 Inhibition : Research by Johnson et al. (2021) highlighted the importance of CYP1A2 inhibitors in modulating drug interactions. The study emphasized that compounds with dual amine functionalities could have significant implications in pharmacotherapy, positioning 3,4-quinolinediamine, 6-methoxy- as a candidate for further exploration.

- Anticancer Properties : In a preliminary screening conducted by Wang et al. (2023), several quinoline derivatives were assessed for anticancer activity against various cancer cell lines. While direct testing on 3,4-quinolinediamine, 6-methoxy- was not performed, related compounds showed promising results that warrant further investigation into this compound's potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。